molecular formula C12H20O3 B6181404 ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate CAS No. 854446-52-9

ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B6181404
CAS No.: 854446-52-9
M. Wt: 212.3
InChI Key:
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Description

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C12H20O3 This compound is a derivative of cyclohexane, featuring a carboxylate ester group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aldol Condensation: One common method to synthesize ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate involves an aldol condensation reaction. This reaction typically uses ethyl acetoacetate and methyl vinyl ketone as starting materials. The reaction is catalyzed by a base such as sodium methoxide, leading to the formation of the desired cyclohexane derivative.

    Diels-Alder Reaction: Another synthetic route involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its ester and ketone functional groups allow it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which influences its chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate involves the condensation of ethyl acetoacetate with cyclohexanone in the presence of a base, followed by alkylation with 2,3-dimethyl-2-butene and subsequent esterification with ethanol and a catalytic amount of acid.", "Starting Materials": [ "Ethyl acetoacetate", "Cyclohexanone", "2,3-dimethyl-2-butene", "Ethanol", "Base", "Catalytic amount of acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is condensed with cyclohexanone in the presence of a base to form ethyl 2-cyclohexen-1-one-4-carboxylate.", "Step 2: 2,3-dimethyl-2-butene is added to the reaction mixture and the resulting product is alkylated to form ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate.", "Step 3: The product from step 2 is esterified with ethanol and a catalytic amount of acid to yield the final product, ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate." ] }

CAS No.

854446-52-9

Molecular Formula

C12H20O3

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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